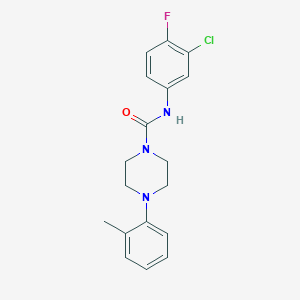
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking this receptor, N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide can modulate immune responses and reduce inflammation. Additionally, CB2 receptors have been implicated in various cellular processes, including cell proliferation, apoptosis, and migration, suggesting that N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide may have additional effects beyond its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. Additionally, N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic agent in these conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise modulation of immune responses and inflammation. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide is its potential off-target effects, as CB2 receptors are also expressed in other tissues, such as the central nervous system.
Future Directions
Future research on N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could investigate the potential off-target effects of N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide and identify ways to mitigate these effects. Finally, the development of more selective CB2 receptor antagonists could provide additional insights into the role of this receptor in various cellular processes.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 3-methylbenzoyl chloride in the presence of a base and a solvent. The resulting intermediate is then reacted with methoxyamine hydrochloride to obtain the final product.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has been used in several scientific studies to investigate the role of CB2 receptors in various diseases. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-13-9-11(17)7-8-14(13)20-2/h4-9H,1-3H3,(H,18,19) |
InChI Key |
FTJLIQXWHCVWFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)



![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B277754.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)